2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
“2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the molecular formula C13H12O5 . It has a molecular weight of 248.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. These include mass spectrometry, IR, UV-Vis, and 1D and 2D NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the broader field of coumarin chemistry . These reactions often involve the use of co-groups of the coumarin ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point, boiling point, and density can be determined .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: One study focused on synthesizing various derivatives from a similar compound, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. These derivatives demonstrate potential for further chemical studies and applications (Čačić et al., 2006).
- Method for Synthesis: A novel approach for synthesizing 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described, utilizing multicomponent condensation. This method can be relevant for synthesizing similar compounds (Lichitsky et al., 2021).
Biological Activities
- Antimicrobial Activity: Certain derivatives based on similar compounds have shown promise in antimicrobial activity. This suggests potential applications in combating bacterial infections (Čačić et al., 2009).
- Antineoplastic Activity: Research has been conducted on derivatives for antineoplastic (anti-cancer) activities, indicating a possibility for therapeutic applications in cancer treatment (Gašparová et al., 2013).
- Antioxidant Properties: Studies have shown that certain derivatives exhibit significant antioxidant activities, which could be beneficial in disease prevention and health supplements (Kadhum et al., 2011).
Chemical Reactions and Synthesis
- Synthesis of Aromatic Carbamates: The compound has been used in the synthesis of aromatic carbamates, indicating its utility in creating complex organic molecules (Velikorodov et al., 2014).
- Potent Analgesic Activity: Derivatives of this compound have shown highly potent analgesic activity, which could be explored for pain management solutions (Il’ina et al., 2014).
Future Directions
The future directions in the research of “2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” and related compounds could involve the development of new synthesis procedures, the investigation of their biological properties, and the exploration of their potential applications in various fields .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Properties
IUPAC Name |
2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-6-3-9(14)12-7(2)8(5-11(15)16)13(17)18-10(12)4-6/h3-4,14H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUMIIZFEHDIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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